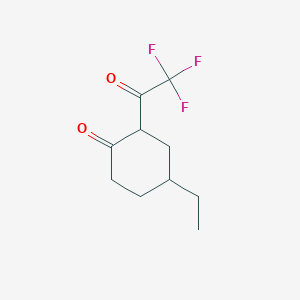
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₀H₁₃F₃O₂ and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoroacetyl group, and a cyclohexanone ring. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethyl and trifluoroacetyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Aldol Condensation: This involves the reaction of cyclohexanone with an aldehyde or ketone in the presence of a base such as sodium hydroxide (NaOH) to form the desired product.
Friedel-Crafts Acylation: This method involves the acylation of cyclohexanone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoroacetyl group may play a role in enhancing the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Cyclohexanone: A widely used building block in organic synthesis.
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one: A related compound with similar structural features.
Uniqueness
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H13F3O2 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
4-ethyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-2-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h6-7H,2-5H2,1H3 |
InChIキー |
JJUXXKFCGSMRRN-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)C(C1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)

![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)

![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)

![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)
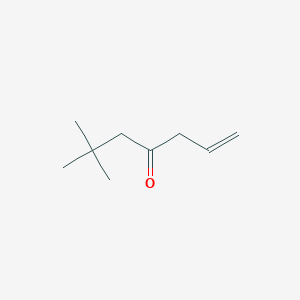
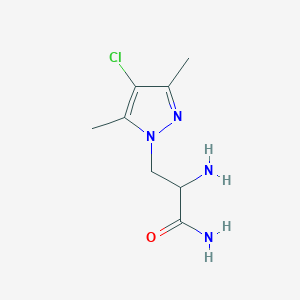
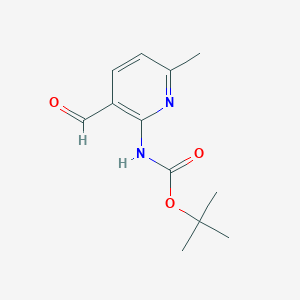
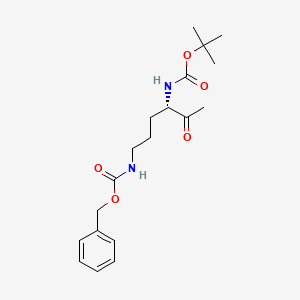
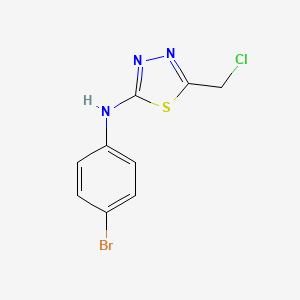
![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
